An In-depth Technical Guide to 5-Bromo-2-chloroisonicotinaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-2-chloroisonicotinaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloroisonicotinaldehyde, also known as 5-bromo-2-chloropyridine-4-carbaldehyde, is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring an aldehyde group and two distinct halogen atoms (bromine and chlorine) on a pyridine ring, offers multiple reaction sites for derivatization. This guide provides a comprehensive overview of its chemical and physical properties, predicted spectroscopic data, key chemical reactions, and its emerging role in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.
Chemical Identity and Physical Properties
5-Bromo-2-chloroisonicotinaldehyde is a solid, typically appearing as a pale yellow substance.[1] Its fundamental identifiers and key physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-chloropyridine-4-carbaldehyde | |
| Synonyms | 5-Bromo-2-chloroisonicotinaldehyde | [2] |
| CAS Number | 1060802-23-4 | [2] |
| Molecular Formula | C₆H₃BrClNO | [2] |
| Molecular Weight | 220.45 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 63-68 °C | [2] |
| Storage Temperature | -20°C | [2] |
Spectroscopic Profile (Predicted)
While a publicly available, peer-reviewed full spectroscopic dataset for 5-bromo-2-chloroisonicotinaldehyde is limited, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and data from closely related structural isomers.[4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a downfield singlet for the aldehyde proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.1 | Singlet | Aldehyde proton (-CHO) |
| ~8.9 | Singlet | Pyridine H-6 |
| ~8.0 | Singlet | Pyridine H-3 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are predictions. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde C=O |
| ~152 | Pyridine C-2 (attached to Cl) |
| ~150 | Pyridine C-6 |
| ~140 | Pyridine C-4 (attached to CHO) |
| ~126 | Pyridine C-3 |
| ~122 | Pyridine C-5 (attached to Br) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde and C-H, C=N, and C-halogen bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration |
| ~1710-1730 | C=O stretch (aldehyde) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1550-1600 | C=N and C=C stretch (pyridine ring) |
| ~1100-1200 | C-Cl stretch |
| ~1000-1100 | C-Br stretch |
Mass Spectrometry
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5] Fragmentation will likely involve the loss of the aldehyde group (CHO) or the halogen atoms.[6]
| m/z Value | Interpretation |
| 219/221/223 | Molecular ion [M]⁺ |
| 190/192/194 | [M-CHO]⁺ |
| 141/143 | [M-Br]⁺ |
| 184/186 | [M-Cl]⁺ |
Chemical Reactivity and Synthesis
The reactivity of 5-bromo-2-chloroisonicotinaldehyde is dictated by its three functional groups: the aldehyde, the C-Br bond, and the C-Cl bond. This allows for a range of selective chemical transformations.
Caption: Key reaction pathways of 5-bromo-2-chloroisonicotinaldehyde.
Reactions of the Aldehyde Group
The aldehyde functional group is susceptible to a wide range of standard transformations, including:
-
Nucleophilic addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Wittig reaction: Conversion to alkenes.
-
Reductive amination: Formation of amines.
-
Oxidation: Conversion to the corresponding carboxylic acid.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine substituents provide handles for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions, allowing for selective functionalization.[7]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups, typically at the 5-position.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
Synthesis
Applications in Research and Development
The trifunctional nature of 5-bromo-2-chloroisonicotinaldehyde makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[10] The pyridine scaffold is a common motif in many biologically active compounds, and the ability to selectively introduce substituents at three different positions allows for the rapid generation of diverse chemical libraries for screening.
While specific examples of its use in late-stage drug candidates are not widely published, its structural motifs are present in various classes of compounds. For instance, substituted pyridines are central to numerous kinase inhibitors, and the ability to perform selective cross-coupling reactions is a key strategy in the synthesis of these molecules.
Safety and Handling
5-Bromo-2-chloroisonicotinaldehyde is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.
Hazard Identification[3]
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1]
-
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[1]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage is at -20°C.[2]
Conclusion
5-Bromo-2-chloroisonicotinaldehyde is a highly functionalized building block with significant potential in organic synthesis. Its three distinct reactive sites—the aldehyde, the bromo group, and the chloro group—offer chemists a versatile platform for the construction of complex molecular architectures. While detailed, publicly available experimental data is somewhat limited, its chemical properties and reactivity can be reliably predicted, making it a valuable tool for researchers and drug development professionals. As the demand for novel, highly substituted heterocyclic compounds continues to grow, the utility of intermediates like 5-bromo-2-chloroisonicotinaldehyde is likely to increase.
References
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Gesher. (2025, October 29). The Chemical Properties and Applications of 5-Bromo-2-chloroisonicotinaldehyde. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Active Biopharma Corp. (n.d.). 5-bromo-2-chloroisonicotinaldehyde|1060802-23-4. Retrieved from [Link]
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